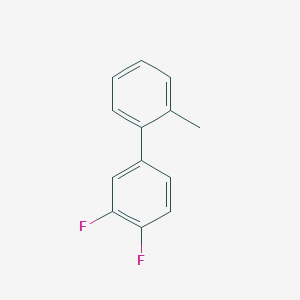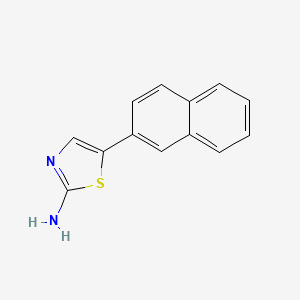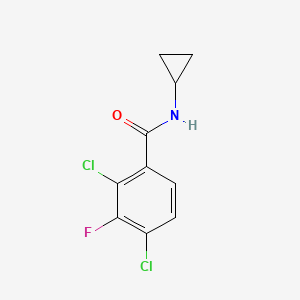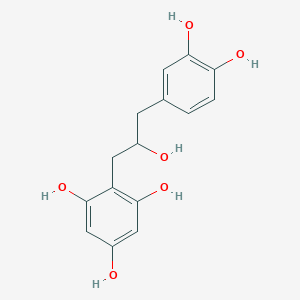![molecular formula C9H16O2Sn B14760847 Triethyl[(prop-2-ynoyl)oxy]stannane CAS No. 1520-84-9](/img/structure/B14760847.png)
Triethyl[(prop-2-ynoyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[(prop-2-ynoyl)oxy]stannane is an organotin compound with the molecular formula C9H18OSn. This compound is characterized by the presence of a tin atom bonded to a prop-2-ynoyl group and three ethyl groups. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl[(prop-2-ynoyl)oxy]stannane can be synthesized through the reaction of triethyltin chloride with prop-2-yn-1-ol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(C2H5)3SnCl+HC≡CCH2OH→(C2H5)3SnOCH2C≡CH+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl[(prop-2-ynoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Triethyl[(prop-2-ynoyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Used in the production of polymers and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of triethyl[(prop-2-ynoyl)oxy]stannane involves its interaction with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating various chemical transformations. The compound can act as a catalyst in organic reactions, promoting the formation of new bonds and the rearrangement of molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl[(prop-2-ynoyl)oxy]silane: Similar structure but with silicon instead of tin.
Tributyl[(prop-2-ynoyl)oxy]stannane: Similar structure but with butyl groups instead of ethyl groups.
Triethyl[(prop-2-ynoyl)oxy]germane: Similar structure but with germanium instead of tin.
Uniqueness
Triethyl[(prop-2-ynoyl)oxy]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity. The compound’s ability to form strong bonds with carbon and oxygen makes it valuable in various chemical reactions and industrial applications.
Propiedades
Número CAS |
1520-84-9 |
|---|---|
Fórmula molecular |
C9H16O2Sn |
Peso molecular |
274.93 g/mol |
Nombre IUPAC |
triethylstannyl prop-2-ynoate |
InChI |
InChI=1S/C3H2O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h1H,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
DLOKDHOEWWOICL-UHFFFAOYSA-M |
SMILES canónico |
CC[Sn](CC)(CC)OC(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)
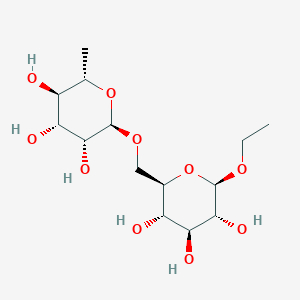
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
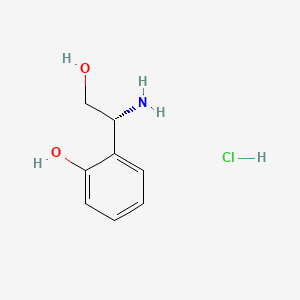
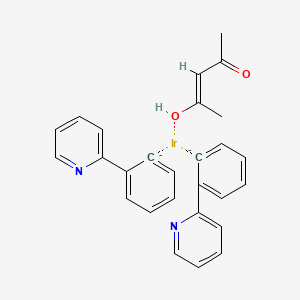
![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)
